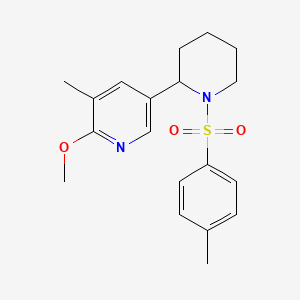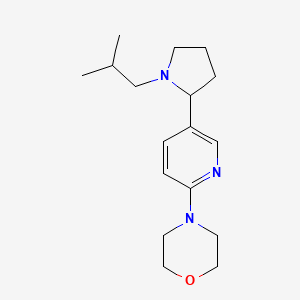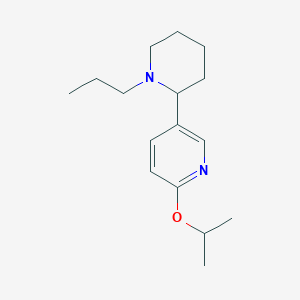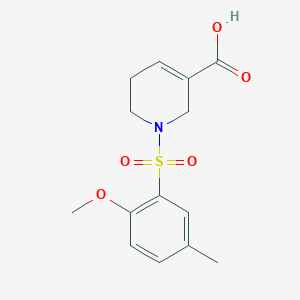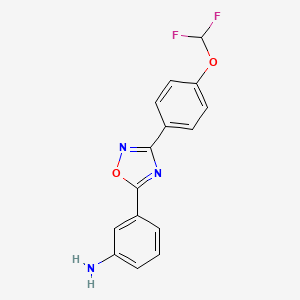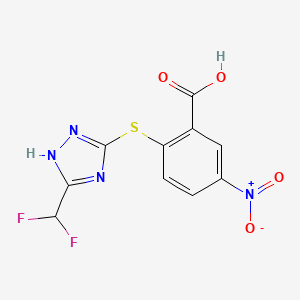
2-((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid is a compound of significant interest in the field of chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group and the triazole ring in its structure imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the difluoromethyl group via a difluoromethylation reaction. The final step involves the thiolation of the triazole ring and the nitration of the benzoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring and the benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as thiols and amines. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amino derivatives.
Aplicaciones Científicas De Investigación
2-((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the triazole ring play crucial roles in its binding affinity and specificity towards these targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting the associated biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid
- 2-((5-(Methyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid
- 2-((5-(Ethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid
Uniqueness
The presence of the difluoromethyl group in 2-((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid imparts unique chemical properties, such as increased lipophilicity and enhanced metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C10H6F2N4O4S |
|---|---|
Peso molecular |
316.24 g/mol |
Nombre IUPAC |
2-[[5-(difluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-5-nitrobenzoic acid |
InChI |
InChI=1S/C10H6F2N4O4S/c11-7(12)8-13-10(15-14-8)21-6-2-1-4(16(19)20)3-5(6)9(17)18/h1-3,7H,(H,17,18)(H,13,14,15) |
Clave InChI |
KQVFKNLKJFUJQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)SC2=NNC(=N2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




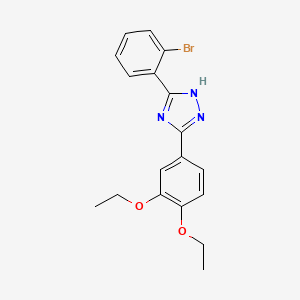

![Propyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796349.png)


